molecular formula C15H19NO3S B1391525 (1r,3s,5R,7S)-6-Tosyl-2-oxa-6-azaadamantane CAS No. 35986-02-8

(1r,3s,5R,7S)-6-Tosyl-2-oxa-6-azaadamantane

Cat. No. B1391525
CAS RN: 35986-02-8
M. Wt: 293.4 g/mol
InChI Key: DMHPIBKXATYXKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1r,3s,5R,7S)-6-Tosyl-2-oxa-6-azaadamantane” is a chemical compound with the molecular formula C15H19NO3S . It is used for research purposes .


Molecular Structure Analysis

The molecule contains a total of 42 bonds. There are 23 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 5 six-membered rings, 3 eight-membered rings, 1 ether (aliphatic), and 1 sulfonamide (thio-/dithio-) .


Physical And Chemical Properties Analysis

The molecule contains a total of 39 atoms. There are 19 Hydrogen atoms, 15 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Sulfur atom .

Scientific Research Applications

Asymmetric Synthesis and Structural Study

Research has demonstrated the use of (1R,5S,7S)-7-[(benzyloxy)methyl]-2-tosyl-6-oxa-2-azabicyclo[3.2.1]octane, a related compound, in the diastereoselective construction of the 6-oxa-2-azabicyclo[3.2.1]octane scaffold. This process involves aza-Prins cyclization starting from chiral α-hydroxyaldehyde derivatives, showcasing a novel route towards asymmetric synthesis of this class of compounds (Alejandro Mahía et al., 2017).

Oxidation Catalysis

The compound 5-Fluoro-2-azaadamantane N-oxyl (5-F-AZADO), closely related to (1r,3s,5R,7S)-6-Tosyl-2-oxa-6-azaadamantane, has been identified as an organocatalyst for the efficient aerobic oxidation of alcohols. This catalytic system operates under mild conditions, avoiding the use of metals and halogens, and is noteworthy for its broad scope and mild acidity (M. Shibuya et al., 2011).

Bridged Bicyclic Morpholines as Building Blocks

Bridged bicyclic morpholines, like 3-oxa-6-azabicyclo[3.1.1]heptane (a morpholine isostere), play a crucial role in medicinal chemistry, serving as key building blocks. These structures are particularly interesting due to their achiral nature and similarity in lipophilicity to morpholine, based on derived analogues. The synthesis of such morpholines has been explored, starting with cost-effective materials and straightforward chemistry (Daniel P. Walker et al., 2012).

Aerobic Alcohol Oxidation and Solvent-Free Catalysis

The compounds 2-azaadamantane N-oxyl (AZADO) and 1-Me-AZADO are identified as highly efficient organocatalysts for the oxidation of alcohols, surpassing the catalytic proficiency of conventional catalysts like TEMPO. These findings underscore the potential of azaadamantane derivatives in organocatalysis and their applicability in the oxidation of sterically hindered alcohols to carbonyl compounds (M. Shibuya et al., 2006).

Mixed Valence Bishydrazine Radical Cations

Studies involving the mixed valence bishydrazine radical cation 6(+), derived from 2,6-bi-(2'-oxa-6'-azaadamantane-6'-yl)-2,6-diazaadamantane-2,6-diyl (6), have unveiled its unique electronic properties. The investigations into its EPR spectrum and optical properties offer insights into the charge localization and electron transfer dynamics, presenting an intriguing aspect of these compounds in the context of chemical physics (Gaoquan Li et al., 2010).

properties

IUPAC Name

6-(4-methylphenyl)sulfonyl-2-oxa-6-azatricyclo[3.3.1.13,7]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S/c1-10-2-4-15(5-3-10)20(17,18)16-11-6-13-8-12(16)9-14(7-11)19-13/h2-5,11-14H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHPIBKXATYXKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3CC4CC2CC(C3)O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1r,3s,5R,7S)-6-Tosyl-2-oxa-6-azaadamantane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1r,3s,5R,7S)-6-Tosyl-2-oxa-6-azaadamantane
Reactant of Route 2
(1r,3s,5R,7S)-6-Tosyl-2-oxa-6-azaadamantane
Reactant of Route 3
(1r,3s,5R,7S)-6-Tosyl-2-oxa-6-azaadamantane
Reactant of Route 4
(1r,3s,5R,7S)-6-Tosyl-2-oxa-6-azaadamantane
Reactant of Route 5
(1r,3s,5R,7S)-6-Tosyl-2-oxa-6-azaadamantane
Reactant of Route 6
(1r,3s,5R,7S)-6-Tosyl-2-oxa-6-azaadamantane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.